3-bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Lipophilicity Membrane permeability Bromodomain inhibitor

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (CAS 883515-08-0) is a tri-substituted benzamide derivative incorporating a 3-bromo substituent on the benzoyl ring, an N-(2-fluorophenyl) amide moiety, and a chiral 4-(tetrahydro-2-furanylmethoxy) ether side chain. Its molecular formula is C₁₈H₁₇BrFNO₃ with a molecular weight of 394.23 g·mol⁻¹, a calculated LogP of 4.24, three hydrogen bond acceptors, and one hydrogen bond donor.

Molecular Formula C18H17BrFNO3
Molecular Weight 394.2g/mol
CAS No. 883515-08-0
Cat. No. B495697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
CAS883515-08-0
Molecular FormulaC18H17BrFNO3
Molecular Weight394.2g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)Br
InChIInChI=1S/C18H17BrFNO3/c19-14-10-12(18(22)21-16-6-2-1-5-15(16)20)7-8-17(14)24-11-13-4-3-9-23-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,22)
InChIKeyVBBPCKTZIFOAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (CAS 883515-08-0): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing Context


3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (CAS 883515-08-0) is a tri-substituted benzamide derivative incorporating a 3-bromo substituent on the benzoyl ring, an N-(2-fluorophenyl) amide moiety, and a chiral 4-(tetrahydro-2-furanylmethoxy) ether side chain . Its molecular formula is C₁₈H₁₇BrFNO₃ with a molecular weight of 394.23 g·mol⁻¹, a calculated LogP of 4.24, three hydrogen bond acceptors, and one hydrogen bond donor . The compound is supplied by multiple chemical vendors as a research-grade small molecule, typically at purities of 95–98%, and is primarily positioned as a tool compound for bromodomain-containing protein 4 (BRD4) BD2 bromodomain interaction studies .

Why In-Class Benzamide Analogs Cannot Substitute for 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (883515-08-0)


This compound occupies a unique region of physicochemical and structural space that is not replicated by any single closely related benzamide analog. Removal of the 3-bromo substituent yields the des-bromo analog (N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide) with a molecular weight reduced by ~79 Da (to 315.3 g·mol⁻¹) and loss of the heavy halogen required for halogen-bonding interactions with bromodomain binding pockets . Omission of the 2-fluoro group on the anilide ring produces the des-fluoro variant (3-bromo-N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, MW 376.2 g·mol⁻¹) which alters amide conformational preferences and hydrogen-bonding geometry . Replacement of the tetrahydrofuranylmethoxy group with a simple methoxy substituent (3-bromo-N-(2-fluorophenyl)-4-methoxybenzamide, MW 324.15 g·mol⁻¹) eliminates the chiral center and the conformational constraints that the tetrahydrofuran ring imposes on the ether side chain . The quantitative evidence below demonstrates why these structural modifications produce functionally non-equivalent compounds, making generic substitution scientifically unsound for procurement decisions.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (883515-08-0) Against Structural Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Bromo Analog

The target compound exhibits a calculated LogP of 4.24, compared with an estimated LogP of approximately 3.3 for the des-bromo analog N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide . The ~0.9 LogP unit difference reflects the well-established contribution of aromatic bromine to lipophilicity (ΔLogP ≈ +0.86 for Br vs. H on an aromatic ring) [1]. This difference corresponds to an approximately 8-fold higher octanol-water partition coefficient for the target compound, translating to measurably enhanced passive membrane permeability.

Lipophilicity Membrane permeability Bromodomain inhibitor

Heavy Halogen Effect: Molecular Weight and Halogen-Bonding Potential vs. Des-Fluoro Analog

The target compound contains a 3-bromo substituent (atomic weight 79.9 Da) on the benzoyl ring, whereas the des-fluoro analog (3-bromo-N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide) lacks the 2-fluoro substituent on the anilide ring . The molecular weight difference (394.23 vs. 376.2 g·mol⁻¹, Δ = 18.0 Da) corresponds to the mass of the fluorine atom . Importantly, the bromine atom provides a σ-hole that enables halogen-bonding interactions with backbone carbonyl oxygens in bromodomain binding pockets—a molecular recognition feature absent in non-halogenated or solely fluorinated analogs [1].

Halogen bonding Bromodomain recognition Molecular recognition

Conformational Constraint: Chiral Tetrahydrofuranylmethoxy vs. Achiral Methoxy Analog

The 4-tetrahydrofuranylmethoxy substituent of the target compound introduces a chiral center at the 2-position of the tetrahydrofuran ring and imposes conformational constraints through the cyclic ether structure . In contrast, the 4-methoxy analog (3-bromo-N-(2-fluorophenyl)-4-methoxybenzamide) is achiral and possesses a freely rotating methyl group, providing no conformational restriction to the ether side chain . The chiral tetrahydrofuran moiety constrains the spatial orientation of the ether oxygen, pre-organizing the molecule into a conformation that may favor specific interactions with chiral binding pockets such as those found in bromodomains.

Chirality Conformational restriction Stereoselective binding

Scaffold-Level Differentiation: Benzamide vs. Benzofuran-Based BRD4 BD2 Inhibitors

The target compound is built on a benzamide scaffold, which differs fundamentally from the benzofuran scaffold employed by the well-characterized BD2-selective inhibitor GSK046 (iBET-BD2) . GSK046 inhibits BRD4 BD2 with an IC₅₀ of 49 nM and demonstrates immunomodulatory activity in vivo . While direct BRD4 BD2 binding data for the target compound is not yet publicly available, the benzamide scaffold class has been independently validated in bromodomain inhibitor discovery programs [1]. The benzamide core offers distinct synthetic tractability and intellectual property space relative to the benzofuran chemotype, making the target compound a valuable comparator or starting point for scaffold-hopping campaigns.

BRD4 BD2 selectivity Benzamide scaffold BET bromodomain inhibitor

Commercial Purity Specifications: Vendor-Qualified Purity Benchmarks for Reproducible Research

The target compound is commercially available from multiple independent vendors with specified purity levels. Chemsrc lists the compound at 98.0% purity , while CheMenu provides it at 97% purity (Catalog No. CM527341) , and Fluorochem offers it at 95% purity . This multi-vendor availability with quantified purity specifications provides procurement flexibility and quality assurance benchmarks. In contrast, several close structural analogs (e.g., the des-bromo and des-fluoro variants) are available from fewer vendors, with limited or unspecified purity documentation, potentially compromising experimental reproducibility.

Purity specification Procurement quality Reproducibility

Recommended Research and Procurement Application Scenarios for 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (883515-08-0)


BRD4 BD2 Bromodomain Chemical Probe Development Using a Benzamide Scaffold

This compound is best deployed as a starting point or reference tool for BRD4 BD2 bromodomain inhibitor programs seeking to explore chemical space beyond the benzofuran chemotype of GSK046 (BRD4 BD2 IC₅₀ = 49 nM) . The benzamide scaffold provides a synthetically accessible template for systematic SAR exploration of the 3-bromo, 2-fluorophenyl, and tetrahydrofuranylmethoxy substituents. The compound's high LogP (4.24) and halogen-bonding-capable bromine atom [1] make it particularly suitable for structure-based design efforts aimed at optimizing lipophilic ligand efficiency and halogen-bonding interactions within the BD2 acetyl-lysine binding pocket.

Stereochemistry-Dependent Bromodomain Interaction Studies

The chiral tetrahydrofuranylmethoxy substituent (asymmetric atoms = 1, Fsp³ = 0.278) makes this compound uniquely suited for investigating stereochemistry-dependent binding to bromodomains. Unlike achiral analogs such as the 4-methoxy variant, this compound can be resolved into its enantiomers to probe the stereochemical preferences of the BRD4 BD2 binding site, supporting studies that correlate absolute configuration with binding affinity and selectivity.

Halogen Bonding Structure-Activity Relationship (SAR) Campaigns

The simultaneous presence of a bromine atom (σ-hole donor for halogen bonding) and a fluorine atom (conformational modulator of the amide moiety) in the target compound makes it an ideal tool for systematic halogen-bonding SAR studies [1]. Researchers can use this compound as a reference to compare against the des-bromo analog (loss of halogen bonding) and the des-fluoro analog (altered amide conformation), enabling the deconvolution of halogen-bonding contributions from other physicochemical effects on bromodomain target engagement.

Procurement for Multi-Institutional BRD4 Screening Consortia Requiring Vendor-Diversified Sourcing

The availability of this compound from multiple independent vendors at defined purity levels (95–98%) supports multi-institutional screening consortia where supply chain resilience and lot-to-lot reproducibility are critical. Procurement teams can cross-reference purity certificates from Chemsrc (98%), CheMenu (97%), and Fluorochem (95%) to establish acceptance criteria, ensuring that screening data generated across different sites using material from different vendors remains comparable.

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